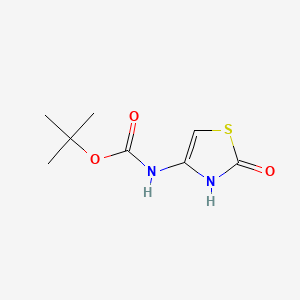
tert-Butyl (2-oxo-2,3-dihydrothiazol-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiazole derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions: tert-Butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while substitution of the tert-butyl group could yield various derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, tert-butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays.
Medicine: In medicine, tert-butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate has potential applications as a drug precursor. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs that can be activated in the body to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and catalysis.
作用机制
The mechanism of action of tert-butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group and thiazole ring can form hydrogen bonds and coordinate with metal ions, respectively, allowing the compound to bind to enzymes and proteins. This binding can modulate the activity of these biological targets, leading to various biochemical effects .
相似化合物的比较
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the thiazole ring.
N-Boc-hydroxylamine: Another carbamate derivative with a hydroxy group but different structural features.
tert-Butyl N-methylcarbamate: A related compound with a methyl group instead of the thiazole ring.
Uniqueness: tert-Butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate is unique due to the presence of both the hydroxy group and the thiazole ring. This combination of functional groups provides distinct reactivity and binding properties, making it a versatile compound for various applications.
属性
分子式 |
C8H12N2O3S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC 名称 |
tert-butyl N-(2-oxo-3H-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C8H12N2O3S/c1-8(2,3)13-6(11)9-5-4-14-7(12)10-5/h4H,1-3H3,(H,9,11)(H,10,12) |
InChI 键 |
BZQUFYVRCACDBD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CSC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid](/img/structure/B13507186.png)


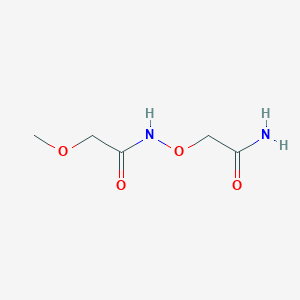
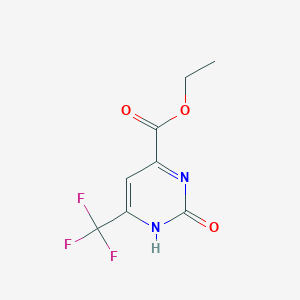
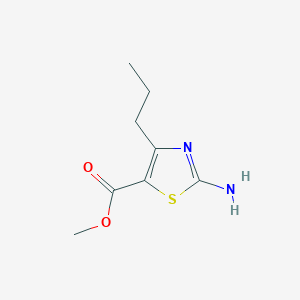
![Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate](/img/structure/B13507223.png)
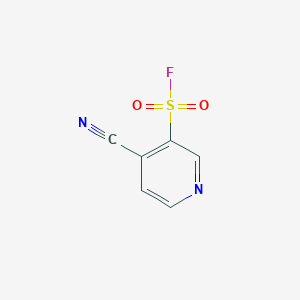
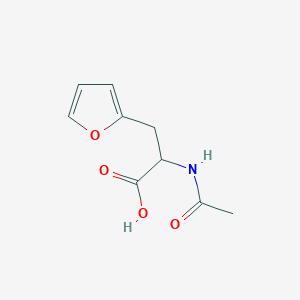



![4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid](/img/structure/B13507252.png)
